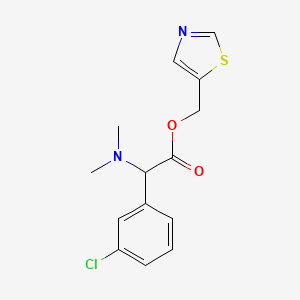![molecular formula C15H22N4O B6972261 2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol](/img/structure/B6972261.png)
2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol is a synthetic organic compound that features a triazole ring, an aniline moiety, and an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a “click” reaction. The reaction conditions often include a copper(I) catalyst, a base, and an appropriate solvent.
Attachment of the aniline moiety: The triazole ring is then functionalized with an aniline derivative through nucleophilic substitution or other suitable coupling reactions.
Introduction of the ethanol group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring and aniline moiety can participate in reduction reactions under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced triazole or aniline derivatives.
Substitution: Various substituted aniline or triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol depends on its specific application. In bioconjugation, the compound acts as a linker, facilitating the attachment of biomolecules through the triazole ring. In catalysis, it serves as a ligand, coordinating with metal centers to enhance reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]acetic acid
- 2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]propane-1-sulfonic acid
Uniqueness
2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the ethanol group, in particular, allows for additional modifications and applications compared to its analogs.
Eigenschaften
IUPAC Name |
2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-15(2,3)19-12-13(16-17-19)11-18(9-10-20)14-7-5-4-6-8-14/h4-8,12,20H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCZGDFNAOWSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane](/img/structure/B6972182.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-methoxyphenyl)piperidin-4-amine](/img/structure/B6972185.png)
![2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole](/img/structure/B6972194.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine](/img/structure/B6972208.png)
![4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one](/img/structure/B6972216.png)
![6-Bromo-4-[(1-tert-butyltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B6972220.png)
![1-[(3-Sulfamoylphenyl)methyl]-3-(thian-3-yl)urea](/img/structure/B6972225.png)
![[1-[(3-Fluorophenyl)methyl-methylamino]-1-oxopropan-2-yl] 5-amino-2-methylpyrazole-3-carboxylate](/img/structure/B6972230.png)
![N,N-dimethyl-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylcarbamoylamino)pyridine-2-carboxamide](/img/structure/B6972236.png)

![3,3-dimethyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]butanamide](/img/structure/B6972271.png)
![1-[4-[Methyl-(1-methylpyrazol-3-yl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6972279.png)
![2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one](/img/structure/B6972284.png)
![3-Methyl-5-[methyl-(1-methylpyrazol-3-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6972290.png)
